molecular formula C7H5F5N2S2 B2472387 6-(Pentafluoro-lambda6-sulfanyl)-1,3-benzothiazol-2-amine CAS No. 2092468-21-6

6-(Pentafluoro-lambda6-sulfanyl)-1,3-benzothiazol-2-amine

Cat. No.: B2472387
CAS No.: 2092468-21-6
M. Wt: 276.24
InChI Key: SXDCLTJAFBTJRV-UHFFFAOYSA-N
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Description

6-(Pentafluoro-lambda6-sulfanyl)-1,3-benzothiazol-2-amine is a compound characterized by the presence of a pentafluorosulfanyl group attached to a benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of iodine pentafluoride in a Cl-F exchange fluorination reaction. The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure the stability of the pentafluorosulfanyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Pentafluoro-lambda6-sulfanyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pentafluorosulfanyl group to other sulfur-containing groups.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzothiazole ring.

Mechanism of Action

The mechanism of action of 6-(Pentafluoro-lambda6-sulfanyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The pentafluorosulfanyl group can form covalent bonds with active sites of enzymes or proteins, inhibiting their function. This inhibition can affect various biochemical pathways, making the compound valuable for studying biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Pentafluoro-lambda6-sulfanyl)-1,3-benzothiazol-2-amine is unique due to its benzothiazole ring structure combined with the pentafluorosulfanyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in organic electronics and biological research.

Properties

IUPAC Name

6-(pentafluoro-λ6-sulfanyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5N2S2/c8-16(9,10,11,12)4-1-2-5-6(3-4)15-7(13)14-5/h1-3H,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDCLTJAFBTJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(F)(F)(F)(F)F)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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